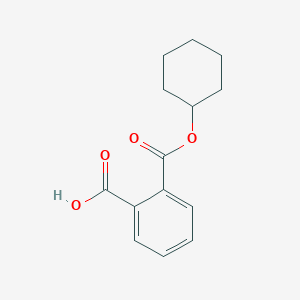

Monocyclohexyl phthalate

概要

説明

Monocyclohexyl phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with cyclohexanol . It is a colorless to pale yellow liquid with an apple-like odor . This compound is primarily used as a plasticizer, especially in polyvinyl chloride (PVC) products, to enhance flexibility and durability .

準備方法

Synthetic Routes and Reaction Conditions: Monocyclohexyl phthalate is typically synthesized through the esterification of phthalic acid with cyclohexanol . This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. Phthalic anhydride and cyclohexanol are fed into a reactor where they react in the presence of an acid catalyst. The product is then distilled to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Monocyclohexyl phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and cyclohexanol.

Oxidation: This compound can be oxidized to form phthalic acid.

Substitution: this compound can undergo nucleophilic substitution reactions where the cyclohexyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and cyclohexanol.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Industrial Applications

MCHP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its role as a plasticizer enhances the flexibility, durability, and workability of plastics, making it valuable in various consumer products, including:

- Toys : MCHP is utilized in toys to improve flexibility and safety.

- Medical Devices : Its biocompatibility allows its use in medical-grade plastics.

- Construction Materials : Employed in pipes and fittings for enhanced performance.

Environmental Implications

MCHP's presence in the environment raises concerns regarding its potential health effects. Studies have shown that phthalates, including MCHP, can leach from products into the environment, leading to human exposure through various pathways such as inhalation, ingestion, and dermal contact.

Case Study: Human Exposure Assessment

A significant study conducted by the National Health and Nutrition Examination Survey (NHANES) assessed urinary concentrations of phthalate metabolites among various demographics. Findings indicated that MCHP was detectable in urine samples, suggesting widespread exposure among the population . The study highlighted temporal trends in exposure levels, emphasizing the need for ongoing monitoring and regulation of phthalates.

Toxicological Research

Research has explored the toxicological effects of MCHP on human health. A notable investigation examined the association between phthalate exposure and reproductive health outcomes. The study found correlations between elevated levels of MCHP and adverse reproductive effects, including changes in hormone levels and potential impacts on fertility .

Table 1: Summary of Toxicological Findings Related to MCHP Exposure

Analytical Methods for Detection

The detection and quantification of MCHP in biological samples are critical for assessing exposure levels. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to measure MCHP concentrations accurately.

Table 2: Analytical Techniques for MCHP Measurement

作用機序

Monocyclohexyl phthalate exerts its effects primarily through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ) pathway . This interaction leads to the upregulation of genes involved in lipid biosynthesis and glucose metabolism . Additionally, this compound can disrupt endocrine functions by interfering with hormone synthesis, transport, and metabolism .

類似化合物との比較

- Monoethylhexyl phthalate (MEHP)

- Monobutyl phthalate (MBP)

- Monoisobutyl phthalate (MIBP)

- Monomethyl phthalate (MMP)

Comparison: Monocyclohexyl phthalate is unique due to its specific interaction with the PPARγ pathway, which is less pronounced in other similar compounds . Additionally, its use as a plasticizer in PVC products is more specialized compared to other phthalates .

生物活性

Monocyclohexyl phthalate (MCHP) is a phthalate monoester that has garnered attention due to its biological activity and potential toxicological implications. This article explores the biological effects of MCHP, focusing on its interaction with key metabolic enzymes, toxicity profiles, and relevant case studies.

Overview of this compound

MCHP is primarily derived from the hydrolysis of dicyclohexyl phthalate (DCHP) and is utilized in various industrial applications, including plasticizers. Its biological significance arises from its ability to interact with phase II metabolic enzymes, particularly sulfotransferases (SULTs) and uridine diphosphate-glucuronosyltransferases (UGTs).

Inhibition of Metabolic Enzymes

Sulfotransferases (SULTs) : MCHP has been shown to inhibit several SULT isoforms, which are crucial for the metabolism of various xenobiotics and endogenous compounds. A study demonstrated that MCHP significantly inhibited the activity of SULT1A1, SULT1B1, and SULT1E1. The inhibition kinetics revealed that MCHP had an IC50 value of approximately 11.6 µM for SULT1B1, indicating a potent inhibitory effect .

UGTs : Similar inhibitory effects were observed with UGT enzymes. MCHP was found to inhibit UGT1A9, which plays a role in the detoxification processes in the liver. This inhibition can potentially lead to increased toxicity of various substrates metabolized by these enzymes .

Toxicity Profiles

MCHP's toxicity has been evaluated through various studies that assess its effects on cellular systems and animal models. Key findings include:

- Hepatotoxicity : Research indicates that MCHP can induce liver damage, similar to other phthalates. The metabolites of phthalates have been associated with peroxisome proliferator-activated receptor (PPAR) activation, leading to adverse liver effects .

- Endocrine Disruption : MCHP has been implicated in endocrine disruption due to its ability to bind with hormone receptors and modulate hormonal pathways. This raises concerns about its impact on reproductive health and development .

Case Studies

Several case studies highlight the biological activity of MCHP:

- Case Study on Human Exposure : A study conducted on human urine samples revealed detectable levels of MCHP, suggesting widespread exposure among the population. The analysis employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry for accurate quantification .

- Animal Studies : In rodent models, exposure to MCHP resulted in altered metabolic profiles and increased liver enzyme levels, indicating hepatic stress and potential damage .

- Environmental Impact : Investigations into environmental contamination have shown that MCHP can leach from plastic products into soil and water systems, posing risks to wildlife and human health through bioaccumulation .

Summary Table of Biological Activity

| Biological Activity | Effect | IC50 Value (µM) |

|---|---|---|

| Inhibition of SULT1A1 | Strong inhibition | 17.1 |

| Inhibition of SULT1B1 | Moderate inhibition | 11.6 |

| Inhibition of SULT1E1 | Significant inhibition | 4.5 |

| Inhibition of UGT1A9 | Broad inhibition | Not specified |

| Hepatotoxicity | Liver damage potential | Not specified |

特性

IUPAC Name |

2-cyclohexyloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052729 | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-36-4 | |

| Record name | Monocyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7517-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。